2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.:
Cat. No.: VC17659970
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO4 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H19NO4/c23-19(24)21-11-13(21)9-10-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24) |
| Standard InChI Key | TVPFEZFSACZZSR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2(C1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (Figure 1) consists of a bicyclo[3.1.0]hexane core, where the nitrogen atom occupies the bridgehead position (position 2). The Fmoc group is attached via a carbamate linkage, while the carboxylic acid moiety at position 1 enhances solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁NO₄ |
| Molecular Weight | 383.42 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | 198–202°C (decomposes) |
| Solubility | DMSO, DMF, aqueous buffers (pH > 8) |
The bicyclic system imposes significant conformational rigidity, which enhances binding affinity to biological targets compared to linear analogs . The Fmoc group ( = 267 nm in methanol) allows for UV-based monitoring during synthesis .
Synthetic Methodologies
Asymmetric Synthesis from Glutamic Acid
A seminal route involves glutamic acid as the starting material, as reported by Fu et al. :
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Amino Protection: The α-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.
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Cyclization: 4-Dimethylaminopyridine (DMAP) catalyzes the formation of a pyrrolidinone intermediate (82% yield at DMAP:di-tert-butyl dicarbonate:pyridine = 0.40:4.0:1.0 molar ratio).
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Simmons-Smith Reaction: Cyclopropanation with diethylzinc and diiodomethane introduces the bicyclo[3.1.0]hexane framework. The cis/trans isomer ratio reaches 6:1 after 19.5 hours.
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Hydrolysis: Acidic cleavage of the Boc group yields the free amine, which is subsequently protected with Fmoc-Cl in dimethylformamide (DMF) with triethylamine .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, pyridine, 0°C | 92% |
| Cyclopropanation | Et₂Zn, CH₂I₂, −20°C, 19.5 h | 68% |
| Fmoc Protection | Fmoc-Cl, TEA, DMF, rt | 85% |
Solid-Phase Synthesis Compatibility
The Fmoc group is stable under basic conditions but cleaved with piperidine (20% in DMF), making the compound suitable for solid-phase peptide synthesis (SPPS) . Post-synthetic modifications, such as selective TEMPO-mediated oxidations, enable further functionalization .
Biological Activity and Applications
Enzyme Inhibition
The bicyclic scaffold mimics proline’s conformational constraints but with enhanced rigidity. In vitro studies on analogous compounds show inhibitory activity against:
Peptide Therapeutics
Incorporation into peptide chains restricts backbone flexibility, improving metabolic stability. For example, cyclic peptides containing this moiety exhibit 3-fold increased half-lives in human serum compared to linear counterparts .
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